

# Meta-analysis of epidemiological studies on PFOA and cancer risk.

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Meta-Analysis of Epidemiological Studies on Perfluorooctanoic Acid (PFOA) and Cancer Risk

### Introduction

Perfluorooctanoic acid (PFOA) is a persistent environmental contaminant that has raised significant public health concerns due to its widespread presence and potential carcinogenic properties. This guide provides a comparative meta-analysis of epidemiological studies investigating the association between PFOA exposure and the risk of developing various cancers. The findings are intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the current evidence. In 2023, the International Agency for Research on Cancer (IARC) classified PFOA as carcinogenic to humans (Group 1).

## **Quantitative Data Summary**

The following table summarizes the quantitative findings from several meta-analyses examining the link between PFOA exposure and cancer risk. The data is presented to allow for a clear comparison of the reported risk estimates across different cancer types.



| Meta-Analysis<br>(Reference)                | Cancer Type                                  | Number of<br>Studies<br>Included | Risk Estimate<br>(per unit<br>increase or<br>high vs. low<br>exposure) | 95%<br>Confidence<br>Interval (CI) |
|---------------------------------------------|----------------------------------------------|----------------------------------|------------------------------------------------------------------------|------------------------------------|
| Bartell and<br>Vieira, 2021[1][2]           | Kidney Cancer                                | N/A                              | RR: 1.16 (per 10 ng/mL increase in serum PFOA)                         | 1.03 - 1.30                        |
| Bartell and<br>Vieira, 2021[1][2]           | Testicular Cancer                            | N/A                              | RR: 1.03 (per 10 ng/mL increase in serum PFOA)                         | 1.02 - 1.04                        |
| Costanzo et al.,<br>2024[3]                 | Breast Cancer                                | 21                               | RR: 1.08                                                               | 0.97 - 1.20                        |
| Costanzo et al.,<br>2024[3]                 | Ovarian Cancer                               | 12                               | RR: 1.07                                                               | 1.04 - 1.09                        |
| Fonfara et al.,<br>2025[4]                  | Kidney Cancer                                | 3                                | mRR: 0.98<br>(highest vs.<br>lowest exposure)                          | 0.64 - 1.50                        |
| Fonfara et al.,<br>2025[4]                  | Kidney Cancer                                | 3                                | mRR: 0.59<br>(continuous<br>PFOA levels)                               | 0.06 - 5.89                        |
| Jiang et al.,<br>2022[5]                    | Breast Cancer                                | 8                                | OR: 1.32                                                               | 1.19 - 1.46                        |
| Marks et al.,<br>2024[6][7]                 | Breast Cancer                                | 11                               | RR: 0.95 (per Inunit increase in ng/mL)                                | 0.77 - 1.18                        |
| Marks et al.,<br>2024[6]                    | Breast Cancer<br>(pre-diagnosis<br>exposure) | N/A                              | RR: 1.16 (per In-<br>unit increase)                                    | 0.96 - 1.40                        |
| Seyyedsalehi<br>and Boffetta,<br>2023[8][9] | Kidney Cancer                                | 11                               | RR: 1.18                                                               | 1.05 - 1.32                        |



| Seyyedsalehi<br>and Boffetta,<br>2023[8] | Testicular Cancer | N/A | RR: 2.22 (high-<br>level exposure)           | 1.12 - 4.39 |
|------------------------------------------|-------------------|-----|----------------------------------------------|-------------|
| Yazdani et al.,<br>2024[7]               | Prostate Cancer   | N/A | OR: 1.05<br>(highest vs.<br>lowest exposure) | 0.88 - 1.26 |
| Yazdani et al.,<br>2024[7]               | Ovarian Cancer    | N/A | OR: 1.43<br>(highest vs.<br>lowest exposure) | 0.84 - 2.42 |

RR: Relative Risk; OR: Odds Ratio; mRR: meta-Relative Risk. N/A: Not Available in the provided search results.

## **Experimental Protocols**

The methodologies employed in the cited meta-analyses generally adhere to established guidelines for systematic reviews and meta-analyses. A typical protocol involves the following key steps:

- 1. Search Strategy: A comprehensive search of electronic databases such as PubMed, Embase, and Web of Science is conducted to identify relevant epidemiological studies. Search terms typically include "PFOA," "perfluorooctanoic acid," "cancer," "carcinogenesis," and specific cancer types. The search is often supplemented by reviewing the reference lists of identified articles and relevant reviews.[9][10]
- 2. Study Selection (Inclusion and Exclusion Criteria): Studies are selected based on predefined criteria. Inclusion criteria often specify observational study designs (cohort, case-control), human populations, quantitative estimates of the association between PFOA exposure and cancer risk (e.g., odds ratios, relative risks), and available confidence intervals. Exclusion criteria may include studies on non-human subjects, reviews, editorials, and studies lacking quantitative data.[6][9]
- 3. Data Extraction: Data from the selected studies is systematically extracted by at least two independent reviewers to minimize bias. Extracted information typically includes:



- · First author and publication year
- Study design and location
- Study population characteristics (e.g., sample size, age, sex)
- Cancer type
- Exposure assessment method (e.g., serum PFOA levels)
- Risk estimates (ORs, RRs) and their corresponding 95% confidence intervals
- Covariates adjusted for in the analysis
- 4. Quality Assessment: The methodological quality of the included studies is assessed using standardized tools, such as the Newcastle-Ottawa Scale (NOS). This scale evaluates studies based on the selection of study groups, the comparability of the groups, and the ascertainment of either the exposure or outcome of interest.[10]
- 5. Statistical Analysis: The extracted risk estimates are pooled using statistical models. A random-effects model is commonly employed to account for potential heterogeneity between studies.[5] Heterogeneity is assessed using statistical tests like the I<sup>2</sup> statistic. Subgroup analyses and meta-regression may be performed to explore potential sources of heterogeneity, such as study design, geographic location, or exposure levels.[5] Publication bias is often evaluated using funnel plots and formal statistical tests like Egger's test.

# Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: A generalized workflow for conducting a meta-analysis of epidemiological studies.



## **Potential Signaling Pathway**

The carcinogenic mechanism of PFOA is not fully elucidated, but evidence suggests the involvement of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway.



Click to download full resolution via product page

Caption: A simplified diagram of a potential signaling pathway for PFOA-induced carcinogenesis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. tandfonline.com [tandfonline.com]
- 2. [PDF] Critical review on PFOA, kidney cancer, and testicular cancer | Semantic Scholar [semanticscholar.org]
- 3. Per- And Poly-Fluoroalkyl Substances (PFAS) Exposure and Risk of Breast, and Female Genital Cancers: A Systematic Review and Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PFOA biomonitoring and kidney cancer risk: a meta-analysis of serum levels PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Associations between Polyfluoroalkyl Substances Exposure and Breast Cancer: A Meta-Analysis [mdpi.com]
- 6. Exposure to per- and polyfluoroalkyl substances and breast cancer risk: a systematic review and meta-analysis of epidemiologic studies PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examining the relationship between per-and polyfluoroalkyl substances and breast, colorectal, prostate, and ovarian cancers: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mattioli1885journals.com [mattioli1885journals.com]
- 9. Per- and Poly-fluoroalkyl Substances (PFAS) Exposure and Risk of Kidney, Liver, and Testicular Cancers: A Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure to Per- and Polyfluoroalkyl Substances and the Risk of Prostate and Ovarian Cancer: An Epidemiologic Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of epidemiological studies on PFOA and cancer risk.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832095#meta-analysis-of-epidemiological-studies-on-pfoa-and-cancer-risk]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com